
4-(3-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid
Vue d'ensemble
Description
4-(3-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid (DFPBA) is a synthetic compound that has been increasingly studied in recent years due to its unique properties and potential applications in a variety of scientific fields. It is a difluoromethyl derivative of piperidine, an amino acid that is found in many proteins, and the 4-oxobutanoic acid moiety is a carboxylic acid that is commonly used in organic synthesis. DFPBA has been studied for its ability to act as a catalyst in various chemical reactions, as well as its potential use as a therapeutic agent in the treatment of a variety of diseases.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has demonstrated the potential of compounds structurally related to 4-(3-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid in synthesizing novel fluoroquinolone derivatives with promising antimicrobial activities. These compounds, including various 1,4-dihydro-quinoline-3-carboxylic acid derivatives, have been evaluated for their antibacterial and antifungal effectiveness through in vitro studies, showing significant promise against pathogens like Candida albicans and Cryptococcous neoformans (Srinivasan et al., 2010).
Antioxidant and Antimicrobial Evaluations
Compounds similar to 4-(3-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid have been synthesized and assessed for their antioxidant and antimicrobial properties. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and its derivatives were synthesized using Knoevenagel condensation reactions and exhibited significant antimicrobial and antioxidant susceptibilities. These studies contribute to understanding the structure-activity relationships that govern the antimicrobial and antioxidant properties of these compounds (Kumar et al., 2016).
Propriétés
IUPAC Name |
4-[3-(difluoromethyl)piperidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3/c11-10(12)7-2-1-5-13(6-7)8(14)3-4-9(15)16/h7,10H,1-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBHJAZBIDDUAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









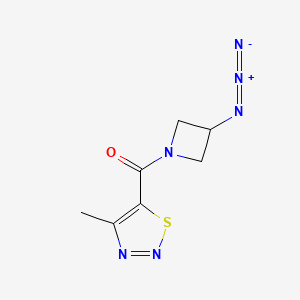
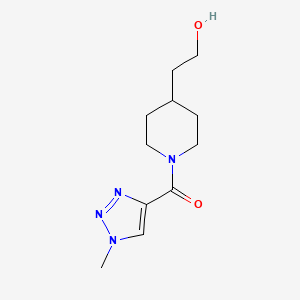

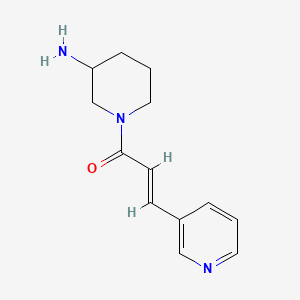
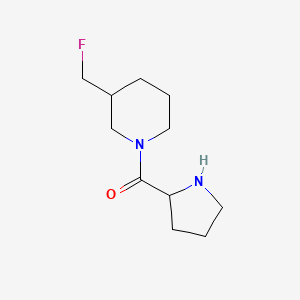
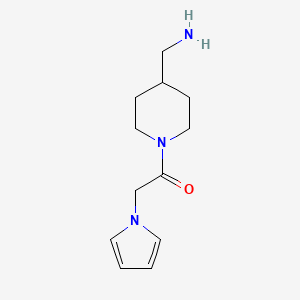
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1489127.png)
